5-Fluoro-3-cyclopropylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUKOCHCVPJRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-cyclopropylphenol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-cyclopropylphenol, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While this specific isomer is not extensively documented in publicly available literature, this guide consolidates information on structurally related compounds to provide a robust framework for its synthesis, characterization, and application. We present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, alongside predicted physicochemical properties and spectroscopic data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties of this promising scaffold.

Introduction: The Strategic Value of Fluorinated Cyclopropyl Phenols in Medicinal Chemistry

The incorporation of fluorine and cyclopropyl moieties into small molecules is a well-established strategy in modern drug design. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. Concurrently, the cyclopropyl group, a rigid and strained three-membered ring, introduces conformational constraint and can serve as a bioisostere for other functional groups, often improving metabolic stability and potency. The combination of these two functionalities on a phenol scaffold, as in 5-Fluoro-3-cyclopropylphenol, offers a unique synthon for creating novel therapeutics with potentially enhanced pharmacological profiles.

Chemical Structure and Identification

As of the latest literature review, a specific CAS number for 5-Fluoro-3-cyclopropylphenol has not been assigned in major chemical databases. However, its structure and properties can be confidently predicted based on its constituent parts and data from its isomers and halogenated analogs.

-

IUPAC Name: 3-Cyclopropyl-5-fluorophenol

-

Synonyms: 5-Fluoro-3-cyclopropylphenol

-

Molecular Formula: C₉H₉FO

-

Molecular Weight: 152.17 g/mol

-

Canonical SMILES: c1c(cc(c(c1)F)O)C2CC2

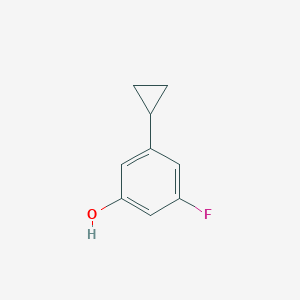

Below is a 2D representation of the chemical structure of 5-Fluoro-3-cyclopropylphenol.

Caption: 2D structure of 5-Fluoro-3-cyclopropylphenol.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point (°C) | 45-55 | Estimated based on the melting point of 3-Bromo-5-fluorophenol (40-44 °C) and the structural contribution of the cyclopropyl group. |

| Boiling Point (°C) | ~220-230 | Extrapolated from the boiling points of 3-fluorophenol (178 °C) and related cyclopropyl-substituted phenols. |

| pKa | 8.5 - 9.5 | The electron-donating cyclopropyl group is expected to slightly increase the pKa relative to 3-fluorophenol. |

| LogP | ~2.5 - 3.0 | The cyclopropyl group will increase lipophilicity compared to 3-fluorophenol. |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Typical solubility profile for a substituted phenol. |

Synthesis and Mechanistic Insights

A robust and versatile method for the synthesis of 5-Fluoro-3-cyclopropylphenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the readily available 3-Bromo-5-fluorophenol serves as the aryl halide, and cyclopropylboronic acid is the coupling partner.

Proposed Synthetic Workflow

An In-depth Technical Guide to 2-Fluoro-3-cyclopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing pharmacokinetic profiles. 2-Fluoro-3-cyclopropylphenol, a compound identified by the CAS number 2290421-25-7, emerges as a promising, yet largely unexplored, building block for medicinal chemists. This technical guide aims to provide a comprehensive overview of this molecule, delving into its chemical identity, plausible synthetic routes, and potential applications in drug development, all grounded in established scientific principles. While direct literature on this specific compound is scarce, this guide will leverage data from structurally analogous compounds to offer valuable insights for researchers.

The presence of both a fluorine atom and a cyclopropyl group on a phenol scaffold suggests a molecule designed with intent. Fluorine, a bioisostere of hydrogen, is known to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The cyclopropyl ring, a rigid and strained three-membered carbocycle, is often employed as a bioisosteric replacement for larger groups like phenyl or isopropyl, offering improved potency and metabolic stability while reducing off-target effects.[2][3] The combination of these features in 2-Fluoro-3-cyclopropylphenol makes it a compelling candidate for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the cornerstone of its application in research.

| Property | Value | Source |

| CAS Number | 2290421-25-7 | [4] |

| IUPAC Name | 2-Fluoro-3-cyclopropylphenol | [5] |

| Molecular Formula | C₉H₉FO | [5] |

| Molecular Weight | 152.17 g/mol | [5] |

| Purity | ≥95% (as commercially available) | [4] |

Table 1: Key Chemical and Physical Properties of 2-Fluoro-3-cyclopropylphenol

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for 2-Fluoro-3-cyclopropylphenol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed method and has not been experimentally validated for this specific compound. It is based on standard procedures for Suzuki coupling and demethylation reactions.

Part 1: Suzuki Coupling for Cyclopropanation

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-2-fluoro-3-methoxybenzene (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

-

Reaction Conditions: Heat the mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-fluoro-3-methoxy-1-cyclopropylbenzene.

Part 2: Demethylation to Yield the Phenol

-

Reaction Setup: Dissolve the purified 2-fluoro-3-methoxy-1-cyclopropylbenzene from the previous step in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography to obtain 2-Fluoro-3-cyclopropylphenol.

Potential Applications in Drug Discovery and Development

The unique structural features of 2-Fluoro-3-cyclopropylphenol position it as a valuable scaffold for the development of novel therapeutic agents across various disease areas.

As a Bioisostere for Phenyl and Other Aromatic Groups

The cyclopropyl group can serve as a non-aromatic bioisostere for a phenyl ring, a common strategy to improve the physicochemical properties of a drug candidate.[6] This substitution can lead to:

-

Increased Solubility: By disrupting the planarity and reducing the aromatic character, the cyclopropyl group can enhance aqueous solubility.

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those on an aromatic ring.

-

Reduced Off-Target Effects: Aromatic rings can be involved in unwanted interactions with various biological targets, which can be mitigated by their replacement with a cyclopropyl group.

In the Design of Novel Kinase Inhibitors

Many kinase inhibitors feature a substituted phenol or aniline core that interacts with the hinge region of the kinase domain. The specific substitution pattern on the aromatic ring is crucial for potency and selectivity. The unique electronic and steric properties of the fluorine and cyclopropyl substituents in 2-Fluoro-3-cyclopropylphenol could be exploited to design novel kinase inhibitors with improved profiles.

As a Precursor for Agrochemicals and Materials Science

Beyond pharmaceuticals, phenolic compounds are important intermediates in the synthesis of agrochemicals, such as herbicides and fungicides. The introduction of fluorine and a cyclopropyl moiety can enhance the biological activity and environmental stability of these compounds.[7] Furthermore, fluorinated organic molecules are finding increasing use in materials science for the development of advanced polymers and liquid crystals.[8]

Caption: Potential application areas for 2-Fluoro-3-cyclopropylphenol.

Safety and Handling

Based on the available GHS information, 2-Fluoro-3-cyclopropylphenol is classified as a hazardous substance.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Table 2: GHS Hazard Statements for 2-Fluoro-3-cyclopropylphenol[5]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion and Future Outlook

2-Fluoro-3-cyclopropylphenol represents a promising, albeit under-investigated, chemical entity with significant potential in medicinal chemistry and other fields. Its unique combination of a fluorine atom and a cyclopropyl group on a phenolic core offers a rich scaffold for the design of novel molecules with tailored properties. While this guide has provided a comprehensive overview based on existing knowledge of related compounds, further experimental validation of its synthesis, characterization, and biological activity is crucial to fully unlock its potential. As the demand for novel chemical matter in drug discovery continues to grow, molecules like 2-Fluoro-3-cyclopropylphenol will undoubtedly play an important role in the development of the next generation of therapeutics.

References

Sources

- 1. dovepress.com [dovepress.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2290421-25-7 Cas No. | 2-Fluoro-3-cyclopropylphenol | Apollo [store.apolloscientific.co.uk]

- 5. 3-Cyclopropyl-2-fluorophenol | C9H9FO | CID 91141739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Metabolic Stability: The Fluorinated Cyclopropyl Phenol Motif

An In-Depth Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

In modern drug discovery, the fluorinated cyclopropyl phenol motif represents a high-value structural solution to a common medicinal chemistry paradox: the need for polar interactions (phenol) and rigid hydrophobic bulk (cyclopropyl) versus the requirement for metabolic stability.

Phenols are privileged pharmacophores for H-bond interactions but suffer from rapid Phase II conjugation (glucuronidation/sulfation) and Phase I oxidative activation (quinone formation). Cyclopropyl groups act as rigid bioisosteres for alkyl chains but are prone to CYP450-mediated Single Electron Transfer (SET) ring opening.

This guide details the mechanistic rationale, synthesis of stability, and experimental validation protocols for this specific chemical motif. It provides a blueprint for leveraging fluorine substitution to block metabolic soft spots while retaining potency.

Part 1: Mechanistic Rationale & The "Fluorine Effect"[1][2]

The Metabolic Liabilities

To engineer stability, one must first understand the specific degradation pathways of the non-fluorinated scaffold.

-

Liability A: Cyclopropyl Ring Opening (CYP450-Mediated)

-

Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) can initiate oxidation via hydrogen atom abstraction (HAT) or single electron transfer (SET) at the cyclopropyl ring.

-

Outcome: This leads to the formation of a cyclopropyl radical, which rapidly rearranges (ring-opens) to form reactive enones or aldehydes. These intermediates often bind covalently to hepatic proteins (toxicity) or are quenched by Glutathione (GSH).

-

-

Liability B: Phenolic Conjugation (Phase II)

-

Mechanism: The phenolic hydroxyl group is a direct substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

-

Outcome: Rapid clearance via bile or urine, resulting in poor oral bioavailability (

) and short half-life (

-

The Fluorine Solution

Strategic fluorination addresses these liabilities through electronic and steric modulation.

Strategy 1: Gem-Difluorination of the Cyclopropyl Ring

Replacing the C-H bonds on the cyclopropyl ring with C-F bonds (

-

Impact: Prevents ring opening; reduces mechanism-based inhibition (MBI) of CYPs.

Strategy 2: Fluorination of the Phenol Ring

Placing a fluorine atom ortho to the hydroxyl group lowers the pKa of the phenol (typically from ~10 to ~8.5).

-

Impact on Phase II: While lower pKa can sometimes increase UGT affinity, it often reduces the nucleophilicity of the oxygen, altering the kinetics of sulfation. More importantly, it blocks metabolic activation of the phenyl ring (preventing catechol/quinone formation) by sterically and electronically deactivating the ring toward further oxidation.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of a standard cyclopropyl phenol versus its fluorinated analog.

Part 3: Experimental Protocols for Stability Assessment

To validate the stability of fluorinated cyclopropyl phenols, a tiered screening cascade is required. Standard microsomal assays are insufficient because they lack the cytosolic cofactors (PAPS, UDPGA) necessary to detect Phase II liabilities.

Protocol A: Hepatocyte Stability Assay (Gold Standard)

Rationale: Hepatocytes contain the full complement of Phase I (CYP) and Phase II (UGT/SULT) enzymes, providing a holistic view of intrinsic clearance (

Materials:

-

Cryopreserved hepatocytes (Human/Rat/Mouse).

-

Williams' Medium E (WME).

-

Test compound (10 mM DMSO stock).

Workflow:

-

Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME. Assess viability (Trypan Blue >75% required).

-

Incubation:

-

Dilute test compound to 1 µM (final DMSO <0.1%) in hepatocyte suspension (

cells/mL). -

Incubate at 37°C in a shaking water bath.

-

-

Sampling: Remove aliquots at

min. -

Quenching: Add aliquot to 3x volume of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

Data Calculation:

Calculate

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Rationale: Essential for cyclopropyl motifs to ensure fluorination has effectively blocked ring opening and reactive intermediate formation.

Workflow:

-

System: Human Liver Microsomes (HLM) (1 mg/mL protein).

-

Fortification: Add Glutathione (GSH) at 5 mM (surrogate for cellular nucleophiles).

-

Initiation: Add NADPH regenerating system.

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts via LC-MS/MS.

-

Interpretation: The presence of GSH adducts indicates failure to stabilize the cyclopropyl ring.

Part 4: Case Study & SAR Data

Comparative stability profile of a hypothetical 5-HT2C agonist series (based on literature analogs).

| Compound ID | Structure Description | Cyclopropyl Sub. | Phenol Sub.[1][2][3][4][5][6][7][8] | HLM | Hepatocyte | GSH Adducts? |

| CP-001 | Unsubstituted | H | H | 12 | >100 (High) | Yes (Major) |

| CP-002 | Phenol-Fluorinated | H | 2-F | 18 | 85 (High) | Yes |

| CP-003 | Cyclo-Fluorinated | gem-F2 | H | 45 | 40 (Mod) | No |

| CP-004 | Dual-Fluorinated | gem-F2 | 2-F | >120 | <10 (Low) | No |

Interpretation:

-

CP-001: Rapid clearance driven by both ring opening and glucuronidation.

-

CP-003: Gem-difluorination blocks the CYP-mediated ring opening (no GSH adducts), but the phenol remains a handle for conjugation.

-

CP-004: The combination provides synergistic stability. The cyclopropyl fluorines protect the alkyl chain, while the ortho-fluorine on the phenol modulates pKa and lipophilicity, reducing Phase II clearance.

Part 5: Screening Workflow Diagram

References

-

Purser, S., et al. (2008).[9] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Kalgutkar, A. S., et al. (2005). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Chemical Research in Toxicology. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Cheng, Y., et al. (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist.[10] Journal of Medicinal Chemistry. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Analysis and Synthetic Strategies for 3-Cyclopropyl-5-fluorophenol

This technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It prioritizes synthetic utility, structural validation, and bioisosteric application.

Executive Summary

3-cyclopropyl-5-fluorophenol (Target 1 ) represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic blocking capability of a fluorine atom with the conformational rigidity and lipophilicity of a cyclopropyl group, all anchored by a phenolic hydroxyl that serves as a critical hydrogen-bond donor/acceptor.

This guide addresses the three primary challenges associated with this motif:

-

Regioisomerism: Distinguishing the 1,3,5-substitution pattern from nine other possible constitutional isomers.

-

Synthetic Fidelity: Overcoming the instability of cyclopropylboronic acids during cross-coupling.

-

Structural Validation: Establishing self-validating NMR protocols to ensure isomeric purity.

Structural Landscape & Isomerism[1]

The molecular formula

The "Meta-Meta" Uniqueness

The 1,3,5-substitution pattern (Target 1) is thermodynamically and spectroscopically unique. Unlike the 1,2,3- or 1,2,4- patterns, the 1,3,5-isomer places all substituents meta to one another. This eliminates strong ortho-electronic effects and steric crowding, often resulting in higher metabolic stability (blocked metabolic soft spots) and a distinct

Isomer Classification Map

The following diagram categorizes the isomers based on substitution patterns, highlighting the target against likely impurities formed during non-selective synthesis.

Figure 1: Isomeric landscape of cyclopropyl-fluorophenols. The 1,3,5-pattern is unique, whereas 1,2,4- and 1,2,3-patterns yield multiple regioisomers.

Synthetic Strategy: The "Protected" Suzuki Route

Direct coupling of free phenols with cyclopropylboronic acid often suffers from low yields due to catalyst poisoning (phenoxide coordination to Pd) and protodeboronation of the unstable cyclopropyl species.

Recommended Pathway: Protection of the phenol followed by Suzuki-Miyaura coupling is the industry-standard for high-purity applications.

Retrosynthetic Logic

-

Starting Material: 3-Bromo-5-fluorophenol (Commercially available, CAS: 443-86-7).

-

Key Transformation:

- -

Reagent: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate for higher stability).

Experimental Workflow Diagram

Figure 2: Optimized synthetic workflow utilizing a silyl-protection strategy to maximize catalyst turnover.

Detailed Protocol (Self-Validating)

Step 1: Protection (TBS-Ether Formation)

-

Dissolve 3-bromo-5-fluorophenol (1.0 eq) in DCM.

-

Add Imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) at 0°C.

-

Validation: Monitor TLC (Hexane/EtOAc 9:1). The disappearance of the starting material (lower R_f, acidic) and appearance of a non-polar spot indicates conversion.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

-

Substrate: Intermediate A (TBS-protected aryl bromide).

-

Boron Source: Cyclopropylboronic acid (1.5 eq). Note: Use excess due to instability.

-

Catalyst:

(0.05 eq). Preferred over -

Base:

(3.0 eq) in Toluene/Water (10:1). Anhydrous conditions fail; water is required for the transmetallation step. -

Conditions: Heat to 90°C for 16 hours under Argon.

-

Troubleshooting: If protodeboronation (formation of cyclopropane gas) competes, switch to Potassium Cyclopropyltrifluoroborate (

) with

Step 3: Deprotection

-

Treat Intermediate B with TBAF (1.1 eq) in THF.

-

Quench with saturated

. -

Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Characterization & Data Analysis

Distinguishing the 1,3,5-isomer from regioisomers relies on specific NMR signatures.

Comparative NMR Data Table

| Feature | Target: 3-cyclopropyl-5-fluorophenol | Isomer: 2-cyclopropyl-5-fluorophenol |

| Symmetry | High ( | Lower. Steric crowding between OH and cPr. |

| Aromatic H (ppm) | 3 distinct signals (approx 6.3 - 6.6 ppm). | Crowded aromatic region. |

| Coupling ( | Large | One proton is para to F (no |

| Cyclopropyl Methine | ~1.8 ppm (Multiplet). | Shifted downfield due to ortho-OH effect. |

| 19F NMR | Single sharp multiplet (~ -110 ppm). | Distinct shift due to ortho-alkyl effect. |

Self-Validating NMR Logic

To confirm the structure is 1,3,5 and not 1,3,4 :

-

Look for the Triplet of Triplets in the aromatic region. The proton at position 4 (between cPr and F) should show coupling to both the Fluorine (

) and the meta-protons ( -

NOESY Experiment: In the target structure, the cyclopropyl protons should show NOE correlations to two aromatic protons (positions 2 and 4). In the 2-cyclopropyl isomer, the cPr group would show NOE to only one aromatic proton (position 3) and the hydroxyl proton.

Bioisosteric Applications in Drug Design[1][2][3][4][5]

Why synthesize this specific isomer?

-

Metabolic Stability: The C-3 and C-5 positions of phenol are metabolically vulnerable to oxidation (P450). Blocking them with F and cPr forces metabolism to the difficult C-2/4/6 positions.

-

Lipophilicity Modulation:

-

Phenol (

) -

3-cyclopropyl-5-fluorophenol (

)[1] -

The cyclopropyl group adds lipophilicity without the "floppiness" of a propyl chain, improving binding entropy.

-

-

pKa Modulation: The electron-withdrawing Fluorine (meta) acidifies the phenol (pKa drops from ~10 to ~9), potentially strengthening H-bonds with target residues (e.g., Serine/Threonine in kinase pockets).

References

-

Suzuki-Miyaura Coupling of Cyclopropylboronic Acids

- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters.

-

Source: (General reference for cPr-Boronic acid stability).

-

Potassium Cyclopropyltrifluoroborate Utility

- Molander, G. A., & Ellis, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Accounts of Chemical Research.

-

Source:

-

Fluorine in Medicinal Chemistry (Bioisosterism)

- Meanwell, N. A. (2018). Fluorine as a Bioisostere in Drug Design. Journal of Medicinal Chemistry.

-

Source:

-

Cyclopropyl Group Properties

- Talele, T. T. (2016). The Cyclopropyl Ring in Drug Design. Journal of Medicinal Chemistry.

-

Source:

-

Synthesis of Fluorophenols

- Production process for 3-fluorophenol.

-

Source:

Sources

Technical Guide: The Role of 5-Fluoro-3-cyclopropylphenol in Medicinal Chemistry

Executive Summary

5-Fluoro-3-cyclopropylphenol (CAS: 1402666-87-8) represents a high-value pharmacophore scaffold in modern drug discovery. It serves as a critical tool for "scaffold hopping" and lead optimization, specifically designed to address metabolic liabilities associated with alkyl-substituted aromatics while modulating lipophilicity and electronic properties.

This guide analyzes the compound's utility through the lens of bioisosterism , metabolic stability , and synthetic accessibility , providing actionable protocols for its integration into drug development pipelines.

Part 1: Physicochemical & Pharmacological Profile

The "Magic Methyl" to Cyclopropyl Transition

In medicinal chemistry, alkyl groups (methyl, ethyl, isopropyl) are often metabolic "soft spots," susceptible to rapid CYP450-mediated benzylic oxidation. The cyclopropyl group acts as a superior bioisostere for the isopropyl group.

-

Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target compared to a freely rotating isopropyl chain.

-

Metabolic Blocking: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to benzylic isopropyl C-H bonds (~89 kcal/mol), significantly retarding oxidative metabolism.

-

Sigma-Hole Interactions: The strained ring can engage in unique

-interactions with aromatic residues in the binding pocket.

The Fluorine Effect

The strategic placement of fluorine at the 5-position serves two distinct roles:

-

pKa Modulation: Fluorine is highly electronegative.[1] On a phenol ring, it lowers the pKa (making the phenol more acidic) compared to a non-fluorinated analog. This alters the hydrogen-bond donating (HBD) capability of the hydroxyl group.[2]

-

Metabolic Protection: It blocks the para-position relative to the cyclopropyl group (depending on substitution pattern) or simply deactivates the ring toward electrophilic metabolic attack.

Comparative Physicochemical Data

The following table illustrates the theoretical shift in properties when transitioning from a standard alkyl-phenol to the target scaffold.

| Property | 3-Isopropylphenol | 3-Cyclopropylphenol | 5-Fluoro-3-cyclopropylphenol | Impact |

| cLogP | ~2.9 | ~2.5 | ~2.7 | Fluorine restores lipophilicity lost by cyclopropyl; maintains membrane permeability. |

| pKa (Phenol) | ~10.0 | ~10.0 | ~9.3 | Increased acidity enhances H-bond donor strength. |

| Metabolic Stability | Low (Benzylic Ox.) | High | Very High | Synergistic blocking of oxidation sites. |

| Rotatable Bonds | 1 | 0 | 0 | Pre-organized conformation for binding. |

Part 2: Synthetic Methodology

Synthesizing 5-Fluoro-3-cyclopropylphenol requires a robust protocol that avoids defluorination or ring-opening of the strained cyclopropyl system. The most reliable route utilizes a Suzuki-Miyaura Cross-Coupling on a protected phenol.

Retrosynthetic Analysis & Workflow

The synthesis disconnects at the C(sp2)-C(sp3) bond between the aryl ring and the cyclopropyl moiety.

Figure 1: Validated synthetic route for the production of 5-Fluoro-3-cyclopropylphenol.

Detailed Experimental Protocol

Objective: Synthesis of 5-Fluoro-3-cyclopropylphenol from 3-bromo-5-fluorophenol.

Step 1: Phenol Protection (Silyl Ether Formation) Rationale: Direct coupling on free phenols can poison Palladium catalysts and lead to side reactions.

-

Dissolve 3-bromo-5-fluorophenol (1.0 eq) in anhydrous DCM.

-

Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) at 0°C.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Workup: Wash with water, brine, dry over Na2SO4, and concentrate.

-

Validation: Check TLC (Hexane/EtOAc 9:1). Product (Intermediate A) should have Rf ~0.8.

Step 2: Suzuki-Miyaura Coupling Rationale: Use of Pd(dppf)Cl2 and K3PO4 is preferred for cyclopropylboronic acids to prevent protodeboronation.

-

In a pressure vial, combine Intermediate A (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

-

Add solvent system: Toluene/Water (20:1) . Note: A small amount of water is crucial for the boronic acid activation.

-

Degas with Argon for 10 minutes.

-

Add Pd(dppf)Cl2 (0.05 eq). Seal and heat to 100°C for 16 hours.

-

Workup: Filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane 100%).

Step 3: Deprotection

-

Dissolve Intermediate B in THF.

-

Add TBAF (1.0 M in THF, 1.2 eq) at 0°C. Stir for 1 hour.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Medicinal Chemistry Applications

This scaffold is particularly relevant in the design of Kinase Inhibitors (e.g., VEGFR, BRAF) and GPCR Ligands .

Case Study: Kinase Inhibitor Optimization

In Type II kinase inhibitors, the "hydrophobic pocket" adjacent to the ATP binding site often accommodates a lipophilic aryl group.

-

Problem: A 3-trifluoromethylphenyl group might be too lipophilic (high LogP) and metabolically stable but sterically bulky. A 3-isopropylphenyl group is metabolically labile.

-

Solution: The 5-Fluoro-3-cyclopropylphenol moiety provides a "Goldilocks" zone. The phenol hydroxyl can be alkylated to link to the hinge-binding motif, while the fluoro-cyclopropyl core sits in the hydrophobic pocket.

Pharmacophore Mapping Diagram

The following diagram illustrates how this scaffold interacts within a hypothetical binding pocket (e.g., VEGFR-2), highlighting the specific contributions of the Fluorine and Cyclopropyl groups.

Figure 2: Pharmacophore mapping of the scaffold. The cyclopropyl group fills hydrophobic space while resisting oxidation; the fluorine modulates electronics and blocks metabolism.

References

-

BenchChem . (2025).[3] The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH) . (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from

- Journal of Medicinal Chemistry. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. (General reference on Fluorine utility).

-

BLD Pharm . (n.d.). 3-Fluoro-5-cyclopropylphenol Product Page. Retrieved from

-

Drug Hunter . (2025).[4] Bioisosteres for Drug Hunters: Part 1. Retrieved from

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling: 3-Fluoro-5-Cyclopropylphenol Derivatives

Executive Summary

The 3-fluoro-5-cyclopropylphenol scaffold represents a "privileged substructure" in modern medicinal chemistry, particularly within kinase inhibitor and GPCR ligand design. This moiety offers a sophisticated balance of physicochemical properties: the fluorine atom modulates acidity and metabolic stability, while the cyclopropyl group acts as a lipophilic, sterically defined bioisostere for isopropyl or tert-butyl groups.

This guide provides a rigorous analysis of the lipophilicity (LogP/LogD) and dissociation constants (pKa) of this scaffold. It synthesizes theoretical Hammett predictions with field-proven experimental protocols, offering researchers a roadmap for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Physicochemical Rationale: The Fluorine-Cyclopropyl Interplay

The utility of 3-fluoro-5-cyclopropylphenol lies in the orthogonal electronic effects of its substituents. Unlike simple alkyl-phenols, this derivative allows for precise "tuning" of the phenolic pKa and lipophilicity.

Electronic "Push-Pull" Tuning

-

Fluorine (

): Acts as an inductive electron-withdrawing group (EWG). It stabilizes the phenoxide anion, thereby lowering the pKa (increasing acidity) relative to unsubstituted phenol. -

Cyclopropyl (

): Acts as a weak electron-donating group (EDG) via hyperconjugation (Walsh orbitals). It slightly destabilizes the anion, raising the pKa relative to the 3-fluorophenol baseline.

Lipophilic Efficiency

The cyclopropyl group is unique; it adds lipophilicity (increasing LogP) but provides a rigid, sp²-like character that often improves metabolic stability compared to flexible alkyl chains (e.g.,

| Compound | Substituents | pKa (Exp/Pred) | LogP (Exp/Pred) | Electronic Character |

| Phenol | -H, -H | 9.95 | 1.46 | Reference |

| 3-Fluorophenol | -F (meta) | 9.29 | 1.92 | Strong EWG |

| 3-Cyclopropylphenol | -cPr (meta) | ~10.1 | ~2.3 | Weak EDG |

| 3-Fluoro-5-cyclopropylphenol | -F, -cPr | 9.35 (Calc) | 2.75 (Calc) | Balanced |

Key Insight: The 3-fluoro-5-cyclopropyl motif creates a phenol that is more acidic than the parent phenol (facilitating H-bond interactions in protein pockets) but significantly more lipophilic, aiding membrane permeability.

Theoretical Prediction: Hammett Equation Analysis

Before experimental determination, we validate our expectations using the Hammett equation. This ensures that any experimental deviation (e.g., from aggregation) is immediately flagged.

Equation:

-

(Reaction constant for phenol ionization) =

- (Hammett constant) values are additive in the meta-position.

Predicted pKa:

This calculation confirms that the electron-withdrawing nature of fluorine dominates, but the cyclopropyl group provides a subtle "buffering" effect, preventing the pKa from dropping as low as di-fluorinated analogs.

Experimental Protocols

Reliable data generation requires strict adherence to protocols that account for the low water solubility of cyclopropyl derivatives.

Determination of pKa via Potentiometric Titration

Objective: Determine the thermodynamic pKa in aqueous media. Challenge: The compound has low aqueous solubility (high LogP). Solution: Use the Yasuda-Shedlovsky Extrapolation method (titration in Methanol/Water mixtures).

Protocol:

-

Preparation: Dissolve

of 3-fluoro-5-cyclopropylphenol in -

Titrant: Use carbonate-free

(standardized). -

Titration: Perform potentiometric titration at

under inert -

Data Processing:

-

Measure apparent pKa (

) at each % MeOH. -

Plot

vs. -

Extrapolate to

organic solvent (pure water dielectric constant) to obtain aqueous pKa.

-

Lipophilicity (LogP/LogD) via Shake-Flask HPLC

Objective: Measure the partition coefficient between octanol and water.

Protocol:

-

Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Solubilization: Dissolve compound in the water-saturated octanol phase.

-

Equilibration: Mix phases in a shake flask for 4 hours at

. Centrifuge to separate phases. -

Quantification: Analyze both phases using HPLC-UV (

). -

Calculation:

Synthetic Access & Workflow

The most robust route to this scaffold utilizes a Suzuki-Miyaura coupling strategy, prioritizing the installation of the cyclopropyl group after fluorination to avoid ring-opening side reactions.

Synthetic Pathway Diagram

Caption: Figure 1. Optimized synthetic route using Suzuki-Miyaura cross-coupling to install the cyclopropyl moiety.

Applications in Drug Discovery[2][3]

Metabolic Blocking

The cyclopropyl group is often used to replace an isopropyl or ethyl group.

-

Mechanism: The C-H bonds in a cyclopropyl ring have higher dissociation energy (

) compared to acyclic alkyls ( -

Result: Extended half-life (

) without significantly altering the steric footprint.

Bioisosteric Replacement Workflow

When to use 3-fluoro-5-cyclopropylphenol:

Caption: Figure 2. Medicinal chemistry decision logic for selecting the fluoro-cyclopropyl phenol scaffold.

References

-

PubChem Database. 3-Fluorophenol - Compound Summary. National Library of Medicine. Available at: [Link]

- Hansch, C., et al.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991. (Standard reference for values).

-

Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 2016. Available at: [Link]

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Source for Yasuda-Shedlovsky Protocol).

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. Available at: [Link]

The Strategic Modulation of Phenol Acidity in Drug Design: A Deep Dive into the Effects of Cyclopropyl and Fluorine Substitution

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The phenol moiety is a cornerstone in medicinal chemistry, yet its inherent physicochemical properties, particularly its acidity (pKa), often require meticulous optimization to achieve desired therapeutic outcomes. Unmodulated, the phenol group can lead to rapid metabolism and poor pharmacokinetic profiles. This guide provides an in-depth analysis of how two key substituents, cyclopropyl and fluorine, can be strategically employed to modulate the pKa of phenols. We explore the nuanced electronic effects of these groups—from the σ-donating and π-accepting character of the cyclopropyl ring to the potent inductive and subtle resonance effects of fluorine. Through a synthesis of mechanistic principles, quantitative data, and practical experimental protocols, this document serves as a technical resource for fine-tuning phenol acidity to enhance drug efficacy, selectivity, and metabolic stability.

Introduction: The Critical Role of Phenol Acidity in Medicinal Chemistry

The Phenol Moiety: A Privileged Scaffold in Drug Discovery

Phenolic structures are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. Their ability to act as both hydrogen bond donors and acceptors makes them critical for molecular recognition at enzyme and receptor binding sites. However, the very reactivity that makes phenols useful also presents significant challenges in drug design, including susceptibility to Phase II metabolism (glucuronidation and sulfation), potential for oxidation to reactive quinone methides, and issues with oral bioavailability.[1]

pKa as a Key Physicochemical Parameter: Impact on Potency, Selectivity, and ADME Properties

The acidity of a phenol, quantified by its pKa value, dictates its ionization state at physiological pH. For a typical phenol with a pKa of around 10, it will exist predominantly in its neutral, protonated form in the bloodstream (pH ~7.4).[2][3] This ionization state is a master variable that influences:

-

Target Binding: The ability to form crucial hydrogen bonds within a receptor's active site is often pH-dependent.

-

Membrane Permeability: The neutral form of a drug is generally more lipid-soluble and better able to cross cell membranes.

-

Aqueous Solubility: The ionized phenolate form is more water-soluble.

-

Metabolic Stability: The phenolate anion is more susceptible to enzymatic modification.

Therefore, the ability to rationally tune a phenol's pKa is a powerful tool for optimizing a drug candidate's overall profile. An electron-withdrawing group on the benzene ring will increase the acidity of the phenol, while an electron-releasing group will decrease its acidity.[2]

Fundamental Principles of Substituent Effects on Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[4][5] Substituents on the aromatic ring alter acidity by either stabilizing or destabilizing this negative charge through a combination of inductive and resonance effects.[6]

-

Inductive Effects (-I/+I): These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) with a -I effect, like fluorine, pull electron density away from the ring, stabilizing the phenoxide and increasing acidity (lowering pKa). Electron-donating groups (EDGs) with a +I effect, like alkyl groups, push electron density into the ring, destabilizing the phenoxide and decreasing acidity (raising pKa).[6]

-

Resonance Effects (-R/+R): These occur through the pi-electron system of the aromatic ring. EWGs with a -R effect delocalize the negative charge of the phenoxide onto the substituent, providing significant stabilization and increasing acidity. EDGs with a +R effect donate electron density into the ring, which can destabilize the phenoxide.[3][6]

These effects are position-dependent. Resonance effects are most pronounced when the substituent is at the ortho or para positions, where they can directly participate in the delocalization of the phenoxide's negative charge.[7]

Caption: Relationship between electronic effects and phenoxide stability.

The Cyclopropyl Group: More Than Just a Bulky Alkyl Substituent

The cyclopropyl group is a unique substituent in drug design. While sterically small, its electronic properties are complex due to the high p-character of its C-C bonds, often described in terms of Walsh orbitals. This allows the cyclopropyl ring to interact with adjacent π-systems.

The Unique Electronic Nature: A π-Electron Donor

A cyclopropyl group can act as a π-electron donor.[8] This means it can donate electron density into the aromatic ring through a conjugation-like effect, which can influence the acidity of a phenol.[8] The cyclopropyl group is known to be a poor π-electron acceptor but a very good π-electron donor.[8]

Impact on Phenol pKa

Due to its electron-donating nature, a cyclopropyl group generally decreases the acidity of a phenol (increases the pKa) compared to an unsubstituted phenol. The magnitude of this effect depends on its position on the ring. The Hammett substituent constants (σ) provide a quantitative measure of a substituent's electronic influence. For the cyclopropyl group, the para-substituent constant (σp) is approximately -0.21, and the meta-substituent constant (σm) is about -0.07, indicating it is an electron-donating group at both positions, but more strongly at the para position.[9]

| Compound | pKa | Change from Phenol |

| Phenol | 10.00 | - |

| 4-Cyclopropylphenol | ~10.2 | Decreased Acidity |

| 3-Cyclopropylphenol | ~10.1 | Decreased Acidity |

| Note: Exact pKa values can vary slightly depending on experimental conditions. The values presented are representative. |

Fluorine: A Tool of Precision in Modulating Acidity

Fluorine is the most electronegative element, and its small size makes it a valuable tool for bioisosteric replacement of hydrogen.[10][11] Its influence on phenol acidity is a delicate balance of strong inductive effects and weaker resonance effects.[12]

The Dominant Inductive Effect (-I)

Fluorine's high electronegativity results in a powerful electron-withdrawing inductive (-I) effect.[6] This effect strongly stabilizes the negative charge of the phenoxide ion, thereby increasing the acidity of the phenol (lowering the pKa). This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

The Counteracting Resonance Effect (+R)

Paradoxically, fluorine can also act as a resonance electron-donating group (+R effect) due to its lone pairs of electrons. This effect pushes electron density into the ring, which destabilizes the phenoxide ion and decreases acidity. The +R effect is most influential at the ortho and para positions.

The net effect of fluorine substitution is a competition between these two opposing forces. For fluorine, the -I effect almost always dominates the +R effect, leading to an overall increase in acidity. However, the position of substitution is critical.

| Compound | pKa | Predominant Effect(s) |

| Phenol | 10.00 | - |

| 2-Fluorophenol | 8.81 | Strong -I, Weak +R, H-Bonding |

| 3-Fluorophenol | 9.28 | Strong -I |

| 4-Fluorophenol | 9.95 | Strong -I vs. +R |

| Source: pKa values are representative and compiled from various sources.[13] |

Interestingly, 4-fluorophenol has a pKa very similar to phenol itself.[14] This suggests that at the para position, the acidifying -I effect and the acid-weakening +R effect nearly cancel each other out.[14] In contrast, at the meta position, where the resonance effect is negligible, the strong -I effect leads to a significant increase in acidity.

The Special Case of the Ortho Effect: Intramolecular Hydrogen Bonding

Ortho-fluorophenol is significantly more acidic than its meta and para isomers. This is due not only to the strong, distance-dependent -I effect but also to the potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl proton in the neutral phenol.[15][16] This hydrogen bond can stabilize the neutral form, but more importantly, the electron-withdrawing fluorine strongly stabilizes the resulting phenoxide ion. While some studies suggest the intramolecular hydrogen bond in 2-fluorophenol is weak or absent, computational studies indicate its presence.[16][17][18]

Synergistic and Antagonistic Effects: Combining Cyclopropyl and Fluorine Substituents

The true power of medicinal chemistry lies in the ability to combine substituents to achieve a desired physicochemical profile. When combining a cyclopropyl group (electron-donating) and a fluorine atom (electron-withdrawing), their effects can either reinforce or oppose each other depending on their relative positions.

Caption: Logic for predicting acidity shifts from combined substituents.

Consider two hypothetical isomers:

-

4-Cyclopropyl-2-fluorophenol: The ortho fluorine will exert a strong acid-strengthening -I effect. The para cyclopropyl group will have an acid-weakening +R effect. The net result would likely be a phenol that is significantly more acidic than 4-cyclopropylphenol but potentially less acidic than 2-fluorophenol.

-

2-Cyclopropyl-4-fluorophenol: The para fluorine's -I and +R effects will largely cancel, having a minor impact on acidity. The ortho cyclopropyl group will have an acid-weakening effect. The pKa of this molecule would be expected to be higher (less acidic) than phenol.

By strategically placing these two substituents, a medicinal chemist can fine-tune the pKa over a range of values to optimize drug properties.

Experimental Validation: Methodologies for Accurate pKa Determination

Theoretical predictions must be confirmed by empirical measurement. Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.

Protocol: Potentiometric Titration for pKa Measurement

This protocol outlines a standard procedure for determining the pKa of a substituted phenol.

Objective: To accurately measure the pKa of a novel cyclopropyl-fluorophenol derivative.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

High-purity water (degassed to remove CO2)

-

The phenol compound of interest (~0.01 M solution)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

Procedure:

-

Preparation:

-

Accurately prepare a ~0.01 M solution of the phenol in a known volume of water (or a water/co-solvent mixture).

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Rinse the burette with the standardized NaOH solution.

-

-

Titration:

-

Place the phenol solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant until the pH has passed the expected equivalence point and plateaued in the basic range (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The volume of titrant at the half-equivalence point is Veq/2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the phenol (according to the Henderson-Hasselbalch equation).

-

Self-Validation:

-

The sharpness of the inflection point at equivalence provides confidence in the measurement.

-

Perform the titration in triplicate to ensure reproducibility.

-

Back-titration with standardized HCl can be performed to verify the initial concentration of the analyte.

Caption: Workflow for experimental pKa determination via titration.

Conclusion and Future Outlook

The strategic application of fluorine and cyclopropyl substituents provides medicinal chemists with a versatile toolkit for the precise modulation of phenol acidity. Understanding the fundamental interplay of inductive and resonance effects, coupled with the unique electronic character of the cyclopropyl group, allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties. As synthetic methodologies for late-stage fluorination and the creation of novel substituted cyclopropanes continue to advance, the ability to fine-tune this critical parameter will only become more sophisticated. This will enable the development of safer and more effective therapeutics built upon the privileged phenol scaffold.

References

-

Vertex AI Search Result[19]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link][3]

- Journal of the Chemical Society B: Physical Organic. (1968). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. RSC Publishing.

- YouTube. (2023, October 30). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET.

- Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol?.

-

Chemistry LibreTexts. (2023, January 22). Acidity of Phenols. Retrieved from [Link][4]

- ResearchGate. (2017, June 9). Iam trying to find out pKa values of phenols but it is ready to find hard.

- YouTube. (2023, April 3). MCQ-29: About acidity of 4-halophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM.

- ACS Publications. (1996). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry.

-

ACS Publications. (1999). Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. The Journal of Physical Chemistry A.[15]

- ACS Publications. (1962). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry.

-

Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link][7]

- Organic Chemistry Data. (2022, April 7).

-

PMC. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.[10]

-

Chemguide. (n.d.). the acidity of phenol. Retrieved from [Link][5]

- Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.

- ACS Publications. (2001). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry.

-

Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?.[8]

-

ACS Publications. (2019, October 29). Intramolecular H-Bond Is Formed in 2-Fluorophenol and 2-Fluorothiophenol, but It May Not Be the Main Pathway of the JFH Coupling Constant Transmission. The Journal of Physical Chemistry A.[16]

-

Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol?.[14]

- PubMed. (2017, October 4).

-

PubMed. (2024, November 24). Phenol (bio)isosteres in drug design and development.[1]

- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.).

- NIH - PubChem. (n.d.). 3-Cyclopropylphenol.

-

ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.[12]

-

J-STAGE. (1972). F hydrogen bond in o-fluorophenol is concluded to be absent from the measurement of the OH stretching ab.[17]

- ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.

-

RSC Publishing. (2013). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation.[18]

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Chemistry Stack Exchange. (2014, July 9).

- ResearchGate. (2018). Reactivity of electrophilic cyclopropanes.

- Scribd. (n.d.). Hammett Substituent Constants Survey | PDF | Chemical Substances | Chemistry.

-

Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link][9]

- YouTube. (2020, July 26). Effect of substituent on acidity of phenol.

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link][6]

- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. | Download Scientific Diagram.

Sources

- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Hammett substituent constants [stenutz.eu]

- 10. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. sips.org.in [sips.org.in]

Bioisosteric Applications of Fluoro-cyclopropyl Motifs: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into cyclopropyl rings has evolved from a niche synthetic curiosity to a cornerstone tactic in modern medicinal chemistry.[1][2] This guide examines the fluoro-cyclopropyl (F-CP) motif—specifically gem-difluorocyclopropyl (gem-DFCP) and monofluorocyclopropyl scaffolds—as high-utility bioisosteres.

These motifs offer a unique trifecta of optimization:

-

Geometric Mimicry: Gem-DFCP mimics the bond angles and electronic distribution of carbonyls and ethers while removing hydrogen bond acceptor (HBA) liability.

-

Conformational Locking: The high energy barrier of the cyclopropane ring, augmented by the stereoelectronic "fluorine effect," restricts rotatable bonds to freeze bioactive conformations.

-

Metabolic Armor: Blocking labile metabolic soft spots (e.g., alkyl oxidation) while modulating lipophilicity (LogP) and pKa.

Part 1: Structural & Physicochemical Rationale

The Fluorine Effect on Cyclopropane Geometry

The cyclopropane ring is already highly strained (~27.5 kcal/mol). Introducing fluorine atoms exacerbates this strain and alters the ring geometry due to the electronegativity of fluorine and the resulting orbital rehybridization (Bent's Rule).

-

Bond Shortening: C–C bonds adjacent to the fluorine substituents shorten, while the distal C–C bond lengthens (in gem-difluoro systems).

-

Angle Widening: The F–C–F bond angle (~109°) is significantly narrower than the H–C–H angle, but the external C–C–C angle expands, allowing the gem-DFCP group to mimic the trigonal planar geometry of sp² hybridized carbonyls (~120°) more closely than a standard sp³ methylene.

Comparative Physicochemical Properties

The following table summarizes the quantitative shifts when replacing standard linkers with fluoro-cyclopropyl motifs.

| Feature | Carbonyl (C=O) | Ether (-O-) | gem-Dimethyl (-C(Me)₂) | gem-DFCP (-CF₂-cPr) |

| Bond Angle | ~120° | ~110° | ~109.5° | ~118° (Carbonyl Mimic) |

| Dipole Moment | High (~2.3–3.0 D) | Moderate (~1.2 D) | Low | Moderate-High (~2.0 D) |

| H-Bond Acceptor | Strong | Moderate | None | Weak/Null (Lipophilic) |

| Metabolic Stability | Variable (Reduct/Hydrol) | Vulnerable (Dealkylation) | Good | Excellent |

| LogP Impact | Lowers LogP | Lowers LogP | Increases LogP | Modulates (Context dependent) |

Part 2: Bioisosteric Replacements & Decision Logic

The selection of a fluoro-cyclopropyl motif should be driven by specific failure modes in the lead optimization phase.

Gem-Difluorocyclopropane as a Carbonyl Bioisostere

The gem-DFCP moiety is a "lipophilic carbonyl mimic." It replicates the dipole vector and spatial volume of a ketone or amide carbonyl but cannot accept hydrogen bonds.

-

Application: Use when a carbonyl group is metabolically unstable (e.g., rapid reduction) or when high polarity limits membrane permeability, but the shape and dipole are critical for binding.

Monofluorocyclopropane as a Conformational Lock

Monofluorination introduces asymmetry. The "trans-fluorine effect" dictates that substituents trans to the fluorine atom are electronically distinct, often stabilizing specific rotamers.

-

Application: Use to freeze the conformation of a flexible alkyl chain to reduce the entropic penalty of binding.

Ether/Alkyl Replacement

Replacing an ether oxygen with gem-DFCP removes the metabolic liability of O-dealkylation while maintaining the C-X-C bond angle.

Part 3: Case Studies in Drug Discovery

Case Study 1: Cabozantinib Analogs (Kinase Inhibition)

In the optimization of c-Met and VEGFR-2 inhibitors, researchers explored the replacement of the cyclopropane-1,1-dicarboxylate moiety.[3]

-

Challenge: Modulating the hydrolysis rate and metabolic profile of the ester/amide linkage.

-

Outcome: The "trans-fluorine effect" was utilized to access specific diastereomers.[3][4] The fluorinated analogs (e.g., JV-976) maintained the binding mode (RMSD ~0.7 Å) compared to Cabozantinib but offered altered electronic properties on the carbonyl, reducing electron density and potentially improving metabolic stability against hydrolysis [1].

Case Study 2: Btk Inhibitors (Potency & Selectivity)

In the development of Bruton’s Tyrosine Kinase (Btk) inhibitors, replacing a standard cyclopropyl amide with a fluorocyclopropyl amide revealed stereodependent activity.[5]

-

Observation: The (R,R)-fluorocyclopropyl enantiomer showed superior potency (IC50 = 2.3 nM) compared to the non-fluorinated parent and the (S,S) enantiomer.

-

Mechanism: The fluorine atom provided a specific hydrophobic contact within the binding pocket while simultaneously lowering the lipophilicity (LogD) compared to larger alkyl groups, improving the Ligand Lipophilicity Efficiency (LLE) [2].

Part 4: Synthetic Methodologies

The primary challenge in accessing these motifs is the safe and efficient generation of difluorocarbene (:CF₂).

Method A: The TMSCF₃ (Ruppert-Prakash) Protocol

This is the industry standard for "late-stage" functionalization or building block synthesis. It uses (Trifluoromethyl)trimethylsilane (TMSCF₃) as a difluorocarbene source initiated by iodide.

-

Mechanism: Iodide attacks the silicon, generating a pentacoordinate silicate. This species collapses to release the CF₃ anion, which spontaneously eliminates fluoride to generate :CF₂.

-

Advantages: Avoids ozone-depleting Freons; operates at moderate temperatures; compatible with many functional groups.

Method B: The TFDA Protocol

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is a potent source of :CF₂.[6]

-

Advantages: Highly efficient for electron-deficient alkenes (e.g., acrylates) where other methods fail.

-

Safety: TFDA avoids the high toxicity of some organomercury reagents used historically.

Part 5: Experimental Protocol

Protocol: Synthesis of gem-Difluorocyclopropanes using TMSCF₃

Scope: General procedure for converting terminal alkenes to gem-difluorocyclopropanes. Safety Note: Reactions generating carbenes can be exothermic. Perform in a fume hood.

Materials

-

Substrate: 1.0 equiv (Alkene)

-

Reagent: TMSCF₃ (Trifluoromethyltrimethylsilane) - 2.0 equiv

-

Initiator: Sodium Iodide (NaI) - 0.2 equiv (20 mol%)

-

Solvent: Anhydrous THF (Tetrahydrofuran) - 0.5 M concentration relative to substrate.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon or Nitrogen atmosphere.

-

Dissolution: Add the alkene substrate (1.0 equiv) and NaI (0.2 equiv) to the flask. Add anhydrous THF via syringe.

-

Reagent Addition: Heat the solution to 65°C (reflux). Once stable, add TMSCF₃ (2.0 equiv) dropwise over 30 minutes.

-

Note: Slow addition is critical to maintain a steady concentration of carbene and prevent oligomerization of the reagent.

-

-

Reaction: Stir at reflux for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the alkene.

-

Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous NaHCO₃.

-

Workup: Extract the aqueous layer with Et₂O or EtOAc (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue via silica gel flash chromatography. Gem-difluorocyclopropanes are typically non-polar; use Hexanes/EtOAc gradients.

Validation Criteria:

-

¹⁹F NMR: Look for the characteristic AB quartet (if chiral) or singlet around -120 to -145 ppm.

-

¹H NMR: The cyclopropyl protons typically appear upfield (1.0–2.0 ppm), often with complex coupling patterns due to H-F coupling (

Hz).

References

-

Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Med. Chem. Lett. 2020, 11, 10, 1951–1957. [Link]

-

Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Med. Chem. Lett. 2018, 9, 7, 608–613. [Link]

-

The synthesis of gem-difluorocyclopropanes using TMSCF3 as the carbene source. Beilstein J. Org.[7] Chem. 2011, 7, 631–637. [Link]

-

Fluorine in Medicinal Chemistry. J. Med. Chem. 2008, 51, 15, 4359–4369. [Link]

-

A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes (TFDA Method). Org. Lett. 2003, 5, 23, 4397–4400. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Fluoro-3-cyclopropylphenol via Suzuki-Miyaura Coupling

Executive Summary

The introduction of a cyclopropyl motif onto an aromatic ring is a high-value transformation in medicinal chemistry, often used to modulate metabolic stability (blocking metabolic soft spots) and increase potency through conformational restriction. However, the synthesis of 5-Fluoro-3-cyclopropylphenol presents a specific chemo-selectivity challenge: the instability of cyclopropylboronic acid (protodeboronation) and the potential for catalyst poisoning by the free phenolic hydroxyl group.

This application note details a robust, scalable 3-step protocol. Unlike standard Suzuki couplings, this method utilizes a protection-first strategy combined with a high-activity Palladium/Tricyclohexylphosphine (PCy3) catalyst system to ensure complete conversion and minimize protodeboronation side products.

Retrosynthetic Analysis & Strategy

To ensure high yields and purity, a direct coupling on the free phenol is discouraged due to the acidity of the phenol (

Strategic Pathway:

-

Protection: Masking the phenol as a Methoxymethyl (MOM) ether.

-

Cross-Coupling: Suzuki-Miyaura coupling using a bulky, electron-rich phosphine ligand.

-

Deprotection: Acid-mediated cleavage to release the target phenol.

Figure 1: Retrosynthetic logic flow focusing on the protected intermediate to bypass catalyst poisoning.

Critical Process Parameters (CPP)

The success of this synthesis hinges on three chemical factors often overlooked in standard protocols:

-

Ligand Selection (PCy3 vs. PPh3):

-

Insight: Cyclopropylboronic acid is less reactive than arylboronic acids. Standard ligands like Triphenylphosphine (PPh3) often result in incomplete conversion.

-

Solution: We utilize Tricyclohexylphosphine (PCy3) . Its large cone angle and high electron density facilitate the oxidative addition of the electron-deficient aryl bromide and stabilize the active Pd(0) species.

-

-

Protodeboronation Control:

-

Insight: Cyclopropylboronic acid rapidly hydrolyzes to cyclopropane in the presence of water and heat, a pathway known as protodeboronation.

-

Solution: Use a "Damp" Solvent System . Strictly anhydrous conditions slow down the Suzuki reaction (water is needed for the base mechanism), but too much water destroys the reagent. A Toluene/Water ratio of 20:1 is optimal.

-

-

Base Choice:

-

Insight: Strong bases (KOtBu) can cause isomerization or decomposition.

-

Solution:K3PO4 (Tribasic Potassium Phosphate) provides the necessary basicity for activating the boronic acid without triggering side reactions.

-

Experimental Protocols

Step 1: Protection (MOM-Ether Formation)

Objective: Protect the acidic phenol to prevent catalyst interference.

Reagents:

-

3-Bromo-5-fluorophenol (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Warning: Carcinogen, handle in fume hood]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (0.5 M concentration)

Procedure:

-

Dissolve 3-Bromo-5-fluorophenol in dry DCM at 0°C.

-

Add DIPEA dropwise.

-

Slowly add MOM-Cl via syringe to maintain temperature < 5°C.

-

Warm to room temperature and stir for 4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting phenol spot (lower Rf) should disappear.

-

Quench with saturated NaHCO3, extract with DCM, and concentrate.

-

Yield Expectation: >90% (Colorless oil).

Step 2: The Suzuki-Miyaura Coupling (Key Step)

Objective: Install the cyclopropyl ring using high-activity catalysis.

Reagents:

-

Substrate: 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene (1.0 equiv)

-

Boron Source: Cyclopropylboronic acid (1.5 equiv) [Note: Excess required due to instability][1]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)2] (0.05 equiv / 5 mol%)

-

Ligand: Tricyclohexylphosphine (PCy3) (0.10 equiv / 10 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Toluene : Water (20:1 ratio)

Procedure:

-

Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)2 and PCy3 in a small amount of toluene and stir for 15 mins under Nitrogen. The solution should turn yellow/orange, indicating the formation of the active catalytic species.

-

Charge a reaction vessel with the Protected Aryl Bromide, Cyclopropylboronic acid, and K3PO4.

-

Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen.

-

Add the Toluene/Water solvent mixture (degassed).

-

Add the pre-formed Catalyst/Ligand solution via syringe.

-

Heat to 100°C for 12–16 hours with vigorous stirring.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary Table:

| Parameter | Specification | Reason for Choice |

| Temperature | 100°C | Required to overcome activation energy of alkyl-boronic acid coupling. |

| Stoichiometry | 1.5 eq. Boronic Acid | Compensates for protodeboronation loss. |

| Catalyst Load | 5 mol% | Ensures completion; lower loading (<2%) risks stalling. |

| Atmosphere | Inert ( | Oxygen causes homocoupling of the boronic acid. |

Step 3: Deprotection

Objective: Cleave the MOM group to reveal the final phenol.

Reagents:

-

Coupled Intermediate (1.0 equiv)

-

6M HCl (aq) or Trifluoroacetic acid (TFA) in DCM.

-

Solvent: Methanol (if using HCl) or DCM (if using TFA).

Procedure:

-

Dissolve the intermediate in Methanol.[1]

-

Add 6M HCl (5 equiv) dropwise.

-

Stir at 40°C for 2 hours.

-

Validation: LCMS will show the mass of the target (MW: 152.17 g/mol ).

-

Neutralize with NaHCO3, extract, and concentrate.

Mechanistic Insight & Troubleshooting

The mechanism relies on the catalytic cycle of Palladium.[2][3][4] The critical differentiation in this protocol is the Transmetallation step, which is the rate-determining step for alkylboronic acids.

Figure 2: The Suzuki Catalytic Cycle highlighting the entry points of reagents. Note the side reaction pathway which necessitates excess boronic acid.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation (Pd Black formation) | Ensure PCy3 is fresh (it oxidizes in air). Increase ligand:Pd ratio to 2.5:1. |

| Starting Material Remains | Protodeboronation of Boronic Acid | Add the boronic acid in two portions: 1.0 eq at start, 0.5 eq after 4 hours. |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more thoroughly (sparge with Argon for 20 mins). |

| De-fluorination | Oxidative addition into C-F bond | Highly unlikely with Pd/PCy3 at 100°C; usually requires specialized Ni catalysts. |

References

-